
methyl 5-bromo-2-fluoro-4-formylbenzoate
Description
Methyl 5-bromo-2-fluoro-4-formylbenzoate (CAS: 1260387-10-7) is a substituted benzoate ester with the molecular formula C₉H₆BrFO₃ and a molecular weight of 261.04 g/mol . Its structure features a formyl group (-CHO) at position 4, a bromine atom at position 5, a fluorine atom at position 2, and a methyl ester group at position 1 (Figure 1 in ). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive formyl and halogen substituents .
Properties
CAS No. |
1699742-04-5 |
---|---|
Molecular Formula |
C9H6BrFO3 |
Molecular Weight |
261 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-4-formylbenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and formylation of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with methyl benzoate, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to replace a hydrogen atom with a fluorine atom.
Formylation: Finally, the formyl group is introduced through a formylation reaction using reagents such as formic acid (HCOOH) and a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are common in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: Methyl 5-bromo-2-fluoro-4-carboxybenzoate.
Reduction: Methyl 5-bromo-2-fluoro-4-hydroxymethylbenzoate.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-4-formylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluoro-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and formyl groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Methyl 4-Bromo-3-Formamidobenzoate
- Molecular Formula: C₉H₈BrNO₃ .
- Key Differences : Replaces the formyl group (-CHO) with a formamido (-NHC(O)H) group at position 3.
- However, it reduces electrophilicity compared to the formyl group, limiting its utility in nucleophilic addition reactions .
Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate (CAS 1193162-25-2)
- Molecular Formula : C₉H₈BrFO₃ .
- Key Differences : Substitutes the formyl group with a methoxy (-OCH₃) group at position 2.
- Implications : The methoxy group increases electron density via resonance, stabilizing the aromatic ring. This reduces reactivity toward electrophilic substitution but enhances thermal stability. Such compounds are often used as protected intermediates in multi-step syntheses .
Methyl 4-Bromo-5-Fluoro-2-Hydroxybenzoate (CAS 1644-71-9)
- Molecular Formula : C₈H₆BrFO₃ .
- Key Differences : Features a hydroxyl (-OH) group at position 2 instead of formyl.
- Implications : The hydroxyl group introduces acidity (pKa ~10), enabling deprotonation under basic conditions. This property is critical for metal coordination or salt formation but necessitates careful handling to avoid decomposition .
Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate (CAS 2253789-54-5)
- Molecular Formula : C₉H₇Br₂FO₂ .
- Key Differences : Adds a bromomethyl (-CH₂Br) substituent at position 2.
- Implications : The bromomethyl group significantly increases molecular weight (325.96 g/mol) and reactivity, particularly in SN2 reactions. This compound is valuable for alkylation or cross-coupling reactions but poses higher toxicity risks due to dual bromine atoms .
Table 1: Comparative Properties of Methyl 5-Bromo-2-Fluoro-4-Formylbenzoate and Analogues
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